molecular formula C12H20N4O2 B15058534 1-(((2-Morpholinopyrimidin-5-yl)methyl)amino)propan-2-ol

1-(((2-Morpholinopyrimidin-5-yl)methyl)amino)propan-2-ol

Cat. No.: B15058534
M. Wt: 252.31 g/mol
InChI Key: PJNYEERBUAROTM-UHFFFAOYSA-N
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Description

1-(((2-Morpholinopyrimidin-5-yl)methyl)amino)propan-2-ol is a complex organic compound that belongs to the class of amino alcohols. This compound features a morpholine ring fused with a pyrimidine ring, connected to a propanol chain via an amino linkage. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(((2-Morpholinopyrimidin-5-yl)methyl)amino)propan-2-ol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: This can be achieved by reacting appropriate precursors such as 2-chloropyrimidine with morpholine under reflux conditions.

    Alkylation: The pyrimidine derivative is then alkylated using a suitable alkylating agent like chloromethyl methyl ether.

    Amination: The resulting intermediate undergoes amination with 2-amino-1-propanol under controlled conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(((2-Morpholinopyrimidin-5-yl)methyl)amino)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

1-(((2-Morpholinopyrimidin-5-yl)methyl)amino)propan-2-ol has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders and cancer.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.

    Industrial Applications: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(((2-Morpholinopyrimidin-5-yl)methyl)amino)propan-2-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular signaling pathways.

    Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and neurotransmission, depending on its specific application in medicinal chemistry.

Comparison with Similar Compounds

    2-Amino-2-methylpropan-1-ol: This compound shares structural similarities but differs in its functional groups and applications.

    1-Amino-3-methoxypropan-2-ol: Another similar compound with variations in its side chains and functional groups.

Uniqueness: 1-(((2-Morpholinopyrimidin-5-yl)methyl)amino)propan-2-ol is unique due to its combination of a morpholine ring with a pyrimidine ring and a propanol chain. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

Molecular Formula

C12H20N4O2

Molecular Weight

252.31 g/mol

IUPAC Name

1-[(2-morpholin-4-ylpyrimidin-5-yl)methylamino]propan-2-ol

InChI

InChI=1S/C12H20N4O2/c1-10(17)6-13-7-11-8-14-12(15-9-11)16-2-4-18-5-3-16/h8-10,13,17H,2-7H2,1H3

InChI Key

PJNYEERBUAROTM-UHFFFAOYSA-N

Canonical SMILES

CC(CNCC1=CN=C(N=C1)N2CCOCC2)O

Origin of Product

United States

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